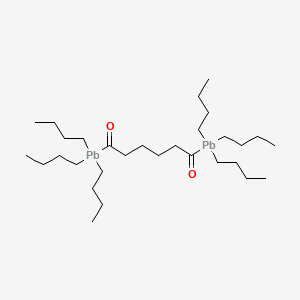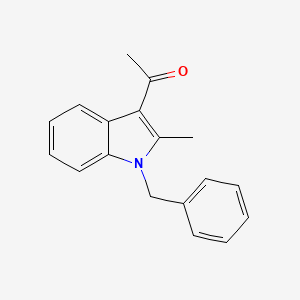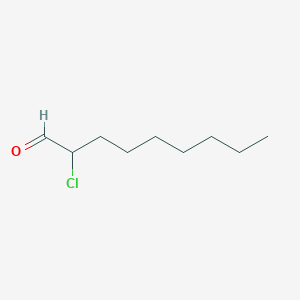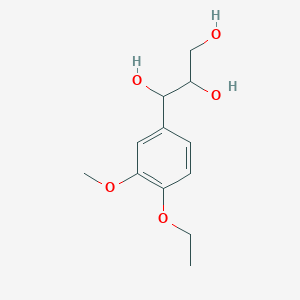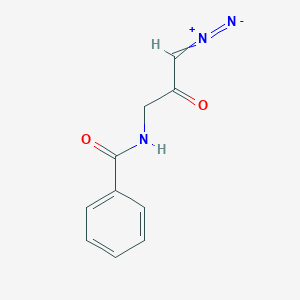
3,8-Diiodofluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diiodofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of two iodine atoms attached to the 3rd and 8th positions of the fluoranthene structure Fluoranthene itself is known for its fluorescence under UV light and is a significant component of coal tar
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diiodofluoranthene typically involves the iodination of fluoranthene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
化学反应分析
Types of Reactions: 3,8-Diiodofluoranthene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,8-diazidofluoranthene, while oxidation with potassium permanganate could produce fluoranthene-3,8-dione.
科学研究应用
3,8-Diiodofluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 3,8-Diiodofluoranthene exerts its effects is primarily through its reactivity due to the presence of iodine atoms. These atoms can participate in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Fluoranthene: The parent compound, lacking the iodine substituents.
3,8-Dinitrofluoranthene: A derivative with nitro groups instead of iodine atoms.
Benzo[j]fluoranthene: Another PAH with a similar structure but different ring fusion.
Uniqueness: 3,8-Diiodofluoranthene is unique due to the presence of iodine atoms, which significantly enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
73888-51-4 |
|---|---|
分子式 |
C16H8I2 |
分子量 |
454.04 g/mol |
IUPAC 名称 |
3,8-diiodofluoranthene |
InChI |
InChI=1S/C16H8I2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
InChI 键 |
ROHWQEIPMWDPGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

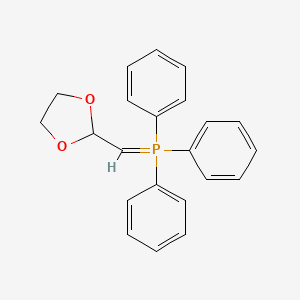
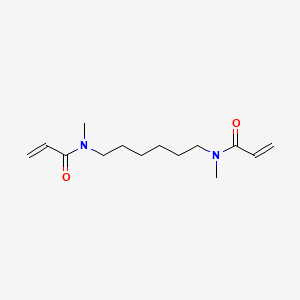
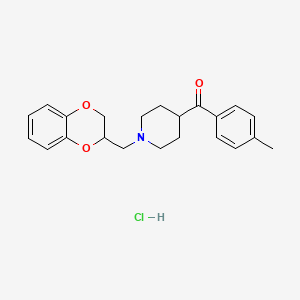
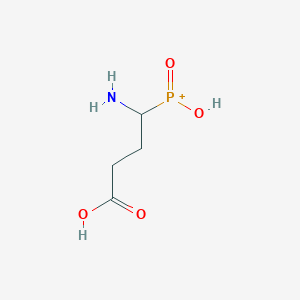
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

